An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-5,7-dinitrobenzofurazan (ADNBF)
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-5,7-dinitrobenzofurazan (ADNBF)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-5,7-dinitrobenzofurazan (ADNBF), an insensitive, high-density, and high-energy material. This document details a high-yield synthetic pathway and outlines the key analytical techniques used for its structural confirmation and characterization.
Synthesis of 4-Amino-5,7-dinitrobenzofurazan (ADNBF)
The most efficient and high-yielding reported synthesis of ADNBF involves a "one-pot" reaction from 2,3,4,6-tetranitroaniline. This precursor is readily prepared via the direct nitration of inexpensive m-nitroaniline.[1][2] The subsequent step involves a reaction with sodium azide in acetic acid, which facilitates the displacement of a nitro group and an in-situ cyclization to form the benzofurazan ring system.[1][2]
The overall synthesis is advantageous as the intermediate, 3-azido-2,4,6-trinitroaniline, is not isolated but is thermolyzed directly in the reaction mixture to yield ADNBF.[3] This method has been reported to produce high-purity ADNBF in excellent yields.[1][3]
Figure 1: Synthetic pathway for ADNBF.
Experimental Protocol: Synthesis of ADNBF from 2,3,4,6-Tetranitroaniline
This protocol is based on the improved synthesis method which provides a high yield of ADNBF.[1]
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Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, suspend 2,3,4,6-tetranitroaniline (1 equivalent) in glacial acetic acid.
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Reagent Addition: Add sodium azide (NaN₃, 2 equivalents) to the suspension. The use of two equivalents is crucial to both displace the 3-nitro group and to neutralize the displaced nitrite ion, preventing the formation of by-products.[3]
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Reaction Conditions: Stir the mixture at ambient temperature. The reaction involves the displacement of the nitrite group by the azide, followed by the spontaneous in-situ thermolysis of the resulting ortho-nitroarylazide intermediate, which leads to the formation of the benzofurazan ring.[2][3]
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Isolation and Purification: Upon completion of the reaction, the product precipitates from the acetic acid solution. Cool the reaction mixture to maximize precipitation.
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Filtration: Collect the precipitated solid by filtration.
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Washing: Wash the filtered product with water to remove residual acetic acid and inorganic salts.
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Drying: Dry the final product under a vacuum to yield high-purity ADNBF. The slight solubility in acetic acid and water may account for minor yield losses.[3]
Quantitative Synthetic Data
| Parameter | Value | Reference |
| Starting Material | 2,3,4,6-Tetranitroaniline | [1] |
| Key Reagents | Sodium Azide, Acetic Acid | [1][4] |
| Isolated Yield | 96% | [1][3] |
| Melting Point | 270 °C | [2] |
| Appearance | Light orange-colored crystals | [4] |
Characterization of ADNBF
A comprehensive characterization of ADNBF is essential to confirm its identity, purity, and structure. The primary methods employed include Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-Ray Diffraction (XRD).
Figure 2: General workflow for ADNBF characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the ADNBF molecule.
Experimental Protocol:
-
Prepare the sample as a KBr (potassium bromide) pellet or as a nujol mull.[5]
-
Acquire the spectrum over a standard range, typically 4000-400 cm⁻¹.[6]
-
Identify the absorption bands corresponding to the functional groups of ADNBF.
Expected Characteristic Data: FT-IR spectra of ADNBF have been reported in the literature.[4] The key absorption bands are summarized below.
| Functional Group | Wavenumber Range (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3300 - 3500 | Indicates the primary amine group. |
| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of the aromatic ring protons. |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong absorption from the nitro groups. |
| Symmetric NO₂ Stretch | 1340 - 1380 | Strong absorption from the nitro groups. |
| C=C Aromatic Stretch | 1450 - 1600 | Multiple bands for the benzofurazan ring. |
| N-O Stretch (Furazan) | 1200 - 1300 | Characteristic of the furazan ring structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
Experimental Protocol:
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Dissolve a small amount of ADNBF in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Reference the spectra to a standard, such as tetramethylsilane (TMS).
Expected Characteristic Data: While specific experimental spectra for 4-Amino-5,7-dinitrobenzofurazan are not widely published, the expected chemical shifts can be predicted based on the molecular structure and data from analogous compounds. The dinitro substitution pattern significantly influences the electronic environment.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Aromatic H | ~9.0 - 9.5 | Singlet (s) | The single proton on the aromatic ring is expected to be highly deshielded due to the strong electron-withdrawing effects of the two nitro groups and the fused furazan ring. |
| Amine NH₂ | ~8.0 - 9.0 | Broad Singlet (br s) | The chemical shift can vary with concentration and solvent. The protons are exchangeable with D₂O. |
| ¹³C NMR | |||
| C-NO₂ (C5, C7) | 140 - 155 | Singlet | Carbons directly attached to nitro groups are significantly deshielded. |
| C-NH₂ (C4) | 145 - 160 | Singlet | The carbon attached to the amino group. |
| C-H (C6) | 110 - 125 | Singlet | The carbon bearing the single aromatic proton. |
| Bridgehead Carbons | 120 - 150 | Singlets | Carbons at the fusion of the two rings. |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of ADNBF and to study its fragmentation pattern, which further confirms the structure.
Experimental Protocol (Electron Ionization - EI-MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionize the sample using a standard electron beam (typically 70 eV).
-
Analyze the resulting fragments based on their mass-to-charge (m/z) ratio.
Expected Characteristic Data: The molecular formula of ADNBF is C₆H₃N₅O₅.
| Parameter | Value / Description | Notes |
| Molecular Formula | C₆H₃N₅O₅ | |
| Exact Mass | 225.0134 u | Calculated for the most abundant isotopes. |
| Molecular Ion (M⁺) | m/z 225 | The peak corresponding to the intact radical cation. |
| Key Fragments | m/z 195 [M-NO]⁺ | Loss of nitric oxide from the furazan ring. |
| m/z 179 [M-NO₂]⁺ | Loss of a nitro group. | |
| m/z 149 [M-NO₂-NO]⁺ | Subsequent loss of nitric oxide. |
X-Ray Diffraction (XRD)
XRD is a powerful technique used to determine the solid-state crystal structure of ADNBF. It provides precise information on bond lengths, bond angles, and the overall packing of molecules in the crystal lattice. XRD patterns for ADNBF have been reported in the scientific literature, confirming its crystalline nature.[4]
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000034) [hmdb.ca]
- 5. Mass Spectrum (Electron Ionization) (FDB011938) - FooDB [foodb.ca]
- 6. che.hw.ac.uk [che.hw.ac.uk]
